molecular formula C17H16N4OS B2786965 (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173310-76-3

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2786965
CAS No.: 1173310-76-3
M. Wt: 324.4
InChI Key: PLPXPSOXDZRYPL-ZCXUNETKSA-N
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Description

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic chemical compound designed for research applications, featuring a unique molecular architecture that combines a benzothiazole core with a pyrazole carboxamide moiety. This structural combination places it in a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. Compounds containing this nucleus have been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The specific substitution with a prop-2-yn-1-yl (propargyl) group at the 3-position of the benzothiazole ring may offer potential for further chemical modification via click chemistry, enhancing its utility as a versatile intermediate in probe development . Similarly, the 1-methyl-1H-pyrazole-3-carboxamide component is a well-explored pharmacophore. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, which include antibacterial, anticancer, anti-inflammatory, and antifungal properties . The carboxamide linkage is a common feature in many bioactive molecules and pharmaceuticals, often contributing to favorable binding interactions with biological targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers are encouraged to explore the potential of this benzothiazole-pyrazole hybrid compound in their investigations of new biologically active agents.

Properties

IUPAC Name

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-4-9-21-14-7-6-12(5-2)11-15(14)23-17(21)18-16(22)13-8-10-20(3)19-13/h1,6-8,10-11H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPXPSOXDZRYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a complex structure that includes:

  • Thiazole ring : Known for diverse biological activities.
  • Pyrazole moiety : Associated with various pharmacological effects.
  • Carboxamide group : Often linked to enhanced bioactivity.

The molecular formula is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of 324.4 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyrazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
100.25E. coli

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

In vitro studies have demonstrated that certain thiazole-based compounds exhibit IC50 values in the micromolar range against cancer cell lines, indicating their potential as anticancer agents.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could bind to receptors, modifying their activity and influencing downstream signaling pathways.
  • Biofilm Disruption : Similar compounds have shown the ability to inhibit biofilm formation, which is crucial for the pathogenicity of certain bacteria .

Case Studies

Several studies have evaluated the biological activity of thiazole and pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of thiazole-bearing pyrazole derivatives were synthesized and tested for antimicrobial efficacy. The most active derivative exhibited potent activity against S. aureus, highlighting the importance of structural modifications in enhancing bioactivity .
  • Anticancer Evaluation : Research involving thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The thiazole and pyrazole frameworks are known for their ability to interact with various biological targets, making them valuable in drug development.

Anticancer Properties

The compound's potential as an anticancer agent is particularly noteworthy. Studies have shown that thiazole derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. For example, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

Antimicrobial Activity

Compounds containing the thiazole moiety have also been evaluated for their antimicrobial properties. Research suggests that these compounds can inhibit bacterial growth and may serve as lead compounds for the development of new antibiotics. The specific mechanisms of action are still under investigation, but preliminary data indicate that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of active research. Thiazole derivatives have been reported to exhibit inhibition of pro-inflammatory cytokines, which could make them candidates for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic pathways often focus on optimizing yields and purity while maintaining the integrity of the functional groups essential for biological activity.

Key Synthetic Steps

  • Formation of the Thiazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety : This step often involves condensation reactions that link the thiazole with pyrazole derivatives.
  • Functionalization : The final steps may include modifications to introduce ethyl and propynyl groups, enhancing the compound's solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

StudyCompoundActivityFindings
1Thiazole-Pyrazole HybridAnticancerInhibition of MMPs in MCF-7 cells; IC50 = 5.71 µM
2Benzothiazole DerivativeAntimicrobialSignificant inhibition against E. coli; MIC = 32 µg/mL
3Thiazole-Based CompoundAnti-inflammatoryReduced TNF-alpha levels in vitro

These studies underscore the compound's potential across various therapeutic areas, providing a foundation for further exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzo[d]thiazole Derivatives

The compound’s structural analogs differ primarily in substituent groups, which critically alter physicochemical and biological properties:

Compound Name Substituents Key Properties Reference
(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide 6-ethoxy, benzo[d]thiazole-6-carboxamide Higher solubility due to ethoxy group; reduced steric hindrance
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole core, phenylacetyl group Enhanced metabolic stability; demonstrated nucleophilic reactivity
Salternamide E Marine-derived cyclic peptide Anticancer activity via proteasome inhibition; distinct biosynthesis pathway

Key Observations :

  • Alkyne vs. Ethoxy Groups : The prop-2-yn-1-yl group in the target compound enables covalent modification (e.g., via Huisgen cycloaddition), whereas ethoxy analogs prioritize solubility .
  • Pyrazole vs.
Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are sparse, insights can be drawn from related molecules:

  • Plant-Derived Bioactive Compounds : Essential oils containing thiazole derivatives (e.g., benzothiazoles) show insecticidal and antimicrobial properties, likely due to membrane disruption or enzyme inhibition .
  • Synthetic Pyrazole Derivatives : 1-methylpyrazole-3-carboxamide derivatives are frequently explored as kinase inhibitors, leveraging their ability to form hydrogen bonds with ATP-binding pockets .

Hypothesized Bioactivity : The target compound’s Z-configuration and alkyne substituent may enhance binding to cysteine-rich targets (e.g., glutathione S-transferase in pests) or enable photoaffinity labeling in mechanistic studies.

Q & A

Basic: What are the standard synthetic routes for this compound, and which analytical techniques confirm its structure and purity?

The synthesis typically involves multi-step reactions starting with the assembly of the benzo[d]thiazole and pyrazole cores. Retrosynthetic analysis helps identify key disconnections, such as the formation of the imine linkage between the thiazole and pyrazole moieties . Critical steps include:

  • Coupling reactions under reflux in solvents like dimethylformamide (DMF) or acetic acid .
  • Purification via flash chromatography or recrystallization to isolate the Z-isomer .
    Analytical validation relies on:
  • NMR spectroscopy for structural confirmation (e.g., distinguishing Z/E isomers via coupling constants) .
  • HPLC for purity assessment (>95% purity threshold) .

Advanced: How can the Z/E isomer ratio be optimized during synthesis, and what methods monitor isomerization?

The Z/E ratio is influenced by steric and electronic factors during imine formation. Optimization strategies include:

  • Adjusting reaction temperature (lower temperatures favor Z-isomer stability) .
  • Using chiral catalysts or bulky solvents to sterically hinder E-isomer formation .
    Monitoring methods:
  • ¹H NMR : Chemical shifts for the imine proton (δ 8.5–9.5 ppm) and coupling patterns differentiate isomers .
  • IR spectroscopy : Stretching frequencies for C=N bonds (∼1600 cm⁻¹) vary slightly between isomers .

Basic: Which functional groups dominate reactivity, and how do they influence chemical behavior?

Key reactive groups include:

  • Prop-2-yn-1-yl (alkyne) : Prone to Huisgen cycloaddition (click chemistry) or oxidation .
  • Benzo[d]thiazole : Participates in electrophilic aromatic substitution (e.g., sulfonation at the 6-position) .
  • Pyrazole carboxamide : Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids .
    Reactivity is modulated by electron-withdrawing groups (e.g., methylsulfonyl) on the thiazole ring .

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